molecular formula C4H11Cl2N B032900 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride CAS No. 97941-91-8

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

Cat. No. B032900
Key on ui cas rn: 97941-91-8
M. Wt: 150.08 g/mol
InChI Key: LQLJZSJKRYTKTP-TXHXQZCNSA-N
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Patent
US07419979B2

Procedure details

To a solution of 6-chloro-2H-pyridazin-3-one (500 mg, 3.83 mmol) in 5 mL dimethylformamide was added 2-dimethylaminoethyl chloride hydrochloride (828 mg, 5.75 mmol), potassium carbonate (1.59 g, 11.5 mmol) and sodium iodide (632 mg, 4.21 mmol). The mixture was stirred over night at 65° C. Solvent was evaporated. The crude product was dissolved in water and purified by preparative HPLC using a gradient of acetonitrile/5% acetonitrile—water phase containing 0.1 M ammonium acetate, to give 174 mg of 6-chloro-2-(2-dimethylamino-ethyl)-2H-pyridazin-3-one as light brown crystals after freeze drying (22% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
828 mg
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
632 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][N:7]=1.Cl.[CH3:10][N:11]([CH3:15])[CH2:12][CH2:13]Cl.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:13][CH2:12][N:11]([CH3:15])[CH3:10])[N:7]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=CC(NN1)=O
Name
Quantity
828 mg
Type
reactant
Smiles
Cl.CN(CCCl)C
Name
Quantity
1.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
632 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred over night at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in water
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC
ADDITION
Type
ADDITION
Details
containing 0.1 M ammonium acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(N(N1)CCN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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